8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chlorophenyl group attached to a spirocyclic framework containing both oxygen and nitrogen atoms. The unique structural arrangement of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the reaction of a suitable diol with a nitrogen-containing compound under acidic conditions to form the spirocyclic core. The chlorophenyl group is then introduced through a substitution reaction using a chlorinated aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Used as a polymer stabilizer and known for its unique structural properties
Uniqueness
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific combination of a chlorophenyl group with a spirocyclic framework containing both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H16ClNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2 |
InChI Key |
QXXSGCAYQHDQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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